molecular formula C21H16BrN3O B11081275 1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

1-[2-(3-Bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

Cat. No.: B11081275
M. Wt: 406.3 g/mol
InChI Key: ADMSWGFDIHMNTQ-UHFFFAOYSA-N
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Description

1-[2-(3-BROMOPHENYL)-7-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE is a complex organic compound belonging to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused heterocyclic system, and various substituents that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3-BROMOPHENYL)-7-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of substituents: The bromophenyl and phenyl groups can be introduced via Suzuki-Miyaura coupling reactions using appropriate boronic acids and palladium catalysts.

    Final modifications: The ethanone group can be introduced through acylation reactions using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(3-BROMOPHENYL)-7-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ethanone group to an alcohol.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new derivatives with substituted bromophenyl group.

Mechanism of Action

The mechanism of action of 1-[2-(3-BROMOPHENYL)-7-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3-BROMOPHENYL)-7-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-6-YL]-1-ETHANONE is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its combination of bromophenyl and ethanone groups provides distinct chemical reactivity and pharmacological properties.

Properties

Molecular Formula

C21H16BrN3O

Molecular Weight

406.3 g/mol

IUPAC Name

1-[2-(3-bromophenyl)-7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone

InChI

InChI=1S/C21H16BrN3O/c1-13-18(14(2)26)12-23-21-19(15-7-4-3-5-8-15)20(24-25(13)21)16-9-6-10-17(22)11-16/h3-12H,1-2H3

InChI Key

ADMSWGFDIHMNTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC2=C(C(=NN12)C3=CC(=CC=C3)Br)C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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